molecular formula C11H11Cl2NO4S B2554725 Methyl (2,2-dichloro-1-tosylvinyl)carbamate CAS No. 868212-26-4

Methyl (2,2-dichloro-1-tosylvinyl)carbamate

Cat. No.: B2554725
CAS No.: 868212-26-4
M. Wt: 324.17
InChI Key: GMKKCXUMAZWRAB-UHFFFAOYSA-N
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Description

Methyl (2,2-dichloro-1-tosylvinyl)carbamate is a chemical compound that belongs to the carbamate family. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties. This particular compound is characterized by the presence of a methyl group, two chlorine atoms, a tosyl group, and a vinyl carbamate moiety.

Biochemical Analysis

Biochemical Properties

Carbamates, such as Methyl (2,2-dichloro-1-tosylvinyl)carbamate, play a crucial role in biochemical reactions. They are known to interact with various enzymes, proteins, and other biomolecules. For instance, carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . The nature of these interactions is typically characterized by the formation and removal of carbamate groups under relatively mild conditions .

Cellular Effects

For example, some carbamates can inhibit cholinesterase, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Carbamates are known to exert their effects at the molecular level through various mechanisms. One common mechanism is the inhibition of enzymes. For instance, carbamates can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, causing overstimulation of cholinergic receptors .

Dosage Effects in Animal Models

For example, carbamate pesticides can induce deleterious effects on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .

Metabolic Pathways

Carbamates are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,2-dichloro-1-tosylvinyl)carbamate typically involves the reaction of a suitable vinyl carbamate precursor with tosyl chloride and a chlorinating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include tosyl chloride, thionyl chloride, and methyl carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,2-dichloro-1-tosylvinyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amine derivative of the carbamate .

Scientific Research Applications

Methyl (2,2-dichloro-1-tosylvinyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate with a single methyl group.

    Ethyl (2,2-dichloro-1-tosylvinyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Phenyl (2,2-dichloro-1-tosylvinyl)carbamate: Contains a phenyl group instead of a methyl group

Uniqueness

Methyl (2,2-dichloro-1-tosylvinyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a tosyl group makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

methyl N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4S/c1-7-3-5-8(6-4-7)19(16,17)10(9(12)13)14-11(15)18-2/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKKCXUMAZWRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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